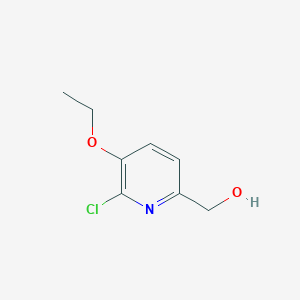
(6-Chloro-5-ethoxypyridin-2-yl)-methanol
Vue d'ensemble
Description
(6-Chloro-5-ethoxypyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and a methanol group at the 2nd position of the pyridine ring
Applications De Recherche Scientifique
(6-Chloro-5-ethoxypyridin-2-yl)-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
Target of Action
CEPC is a potent and selective antagonist for the serotonin 5-HT 2C receptor .
Mode of Action
As an antagonist, CEPC binds to the 5-HT 2C receptor, blocking the action of serotonin. This can lead to disinhibition of dopamine release .
Biochemical Pathways
The primary pathway affected by CEPC is the serotonin pathway. By blocking the 5-HT 2C receptor, CEPC can potentiate the conditioned place preference induced by low-dose amphetamine, demonstrating interactions with dopaminergic drugs .
Result of Action
The molecular and cellular effects of CEPC’s action primarily involve the modulation of serotonin and dopamine neurotransmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-ethoxypyridin-2-yl)-methanol typically involves the chlorination of 5-ethoxypyridin-2-yl-methanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 6th position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-5-ethoxypyridin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-ethoxypyridin-2-yl-methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of 6-chloro-5-ethoxypyridin-2-yl-aldehyde or 6-chloro-5-ethoxypyridin-2-yl-carboxylic acid.
Reduction: Formation of 5-ethoxypyridin-2-yl-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-5-methoxypyridin-2-yl-methanol
- 6-Chloro-5-ethoxypyridin-2-yl-amine
- 6-Chloro-5-ethoxypyridin-2-yl-thiol
Uniqueness
(6-Chloro-5-ethoxypyridin-2-yl)-methanol is unique due to the presence of both chloro and ethoxy groups on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
IUPAC Name |
(6-chloro-5-ethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRTCKQYNPCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
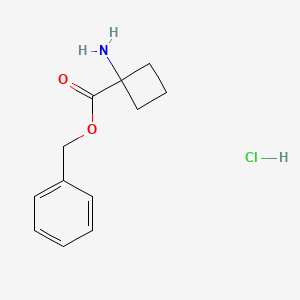

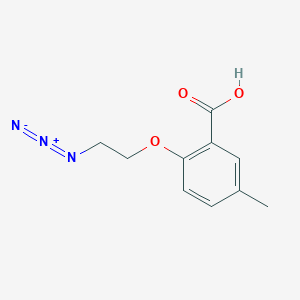
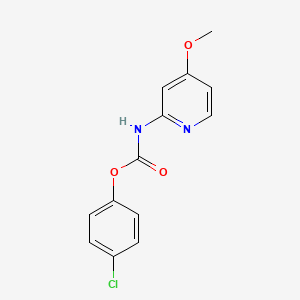
![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)
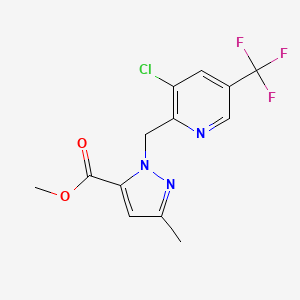
![(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1413174.png)
![2-Bromomethyl-4-chloro-benzo[b]thiophene](/img/structure/B1413175.png)
![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)
![{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1413177.png)
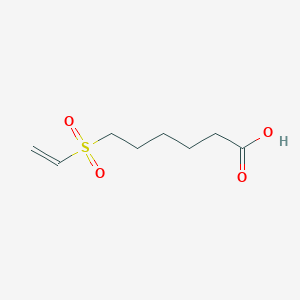
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide](/img/structure/B1413181.png)
